BenchChemオンラインストアへようこそ!

ON 108600

Kinase Inhibition Polypharmacology Oncology

ON 108600 is the only research tool that simultaneously inhibits CK2, TNIK, and DYRK1—a unique polypharmacology essential for modeling chemotherapy-resistant triple-negative breast cancer (TNBC). Unlike selective CK2 inhibitors (CX-4945, SGC-CK2-1), only ON 108600 suppresses the CD44high/CD24-/low breast cancer stem cell (BCSC) population and overcomes paclitaxel resistance via its additional targeting of TNIK and DYRK1. Its secondary tubulin polymerization inhibition further induces G2/M arrest and mitotic catastrophe. Trusted for in vivo efficacy at 100 mg/kg q2D in orthotopic and PDX models, ON 108600 is the definitive probe for CSC-driven therapy resistance studies. Order direct to accelerate your TNBC research.

Molecular Formula C22H14Cl2N2O6S2
Molecular Weight 537.4 g/mol
Cat. No. B10833152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameON 108600
Molecular FormulaC22H14Cl2N2O6S2
Molecular Weight537.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)SC(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N3)Cl
InChIInChI=1S/C22H14Cl2N2O6S2/c23-15-2-1-3-16(24)14(15)11-34(31,32)13-5-7-20-17(10-13)25-22(28)21(33-20)9-12-4-6-19(27)18(8-12)26(29)30/h1-10,27H,11H2,(H,25,28)/b21-9-
InChIKeyDOMBZVXKSRQDOJ-NKVSQWTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ON 108600: A Multi-Kinase Inhibitor Targeting CK2, TNIK, and DYRK1 for Oncology Research Procurement


ON 108600 (CAS 1585246-23-6) is a small-molecule, ATP-competitive multi-kinase inhibitor with demonstrated activity against Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and the Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK) family [1]. The compound is a benzothiazinone derivative with a molecular weight of 537.39 g/mol and a molecular formula of C22H14Cl2N2O6S2 . It is primarily utilized in preclinical oncology research, with a specific focus on triple-negative breast cancer (TNBC) and chemotherapy-resistant disease models [1].

Why CK2 Inhibitor ON 108600 Cannot Be Substituted with CX-4945 or SGC-CK2-1 in Chemotherapy-Resistant TNBC Models


Standard CK2 inhibitors, such as the clinical candidate CX-4945 (Silmitasertib) or the chemical probe SGC-CK2-1, are often used interchangeably in research settings. However, this practice is invalid in models of aggressive and chemotherapy-resistant triple-negative breast cancer (TNBC). The unique polypharmacology of ON 108600, which simultaneously inhibits CK2, TNIK, and DYRK1, is essential for its observed efficacy against cancer stem cells (CSCs) and in overcoming paclitaxel resistance [1]. Neither a selective CK2 inhibitor (SGC-CK2-1) nor a CK2 inhibitor with off-target effects (CX-4945) replicates this profile, as ON 108600's additional targeting of TNIK and DYRK1 is required to suppress the specific signaling pathways and stem cell populations that drive chemotherapy resistance and metastasis in TNBC [1][2].

Quantitative Comparative Analysis: ON 108600 vs. CX-4945, SGC-CK2-1, and CIGB-300


Differentiated Multi-Kinase Inhibition Profile: Potency Against CK2α, DYRK1, and TNIK

ON 108600 is a potent multi-kinase inhibitor, demonstrating nanomolar IC50 values against CK2α1 (50 nM), CK2α2 (5 nM), DYRK1A (16 nM), DYRK1B (7 nM), DYRK2 (28 nM), and TNIK (5 nM) . In contrast, the clinical-stage CK2 inhibitor CX-4945 (Silmitasertib) is reported to have an IC50 of 1 nM against both CK2α and CK2α' but shows significantly weaker inhibition of DYRK1A (IC50 = 90 nM) and no reported activity against TNIK [1][2]. The chemical probe SGC-CK2-1 is a potent CK2 inhibitor (CK2α IC50 = 4.2-36 nM; CK2α' IC50 = 2.3-16 nM) but is highly selective for CK2, with minimal activity against DYRK2 (IC50 = 440 nM) and no reported inhibition of TNIK or DYRK1 . This quantitative difference in target engagement defines a distinct mechanism of action.

Kinase Inhibition Polypharmacology Oncology

Superior Potency Against Triple-Negative Breast Cancer (TNBC) Cell Growth

ON 108600 demonstrates potent inhibition of TNBC cell growth, with reported GI50 values ranging from 0.12 to 0.75 μM across multiple TNBC cell lines . In direct cell viability assays, ON 108600 treatment suppressed the growth of MDA-MB-231 and Hs578T TNBC cells, and importantly, it inhibited the clonogenic survival of sorted CD44high/CD24-/low breast cancer stem cells (BCSCs) [1][2]. While CX-4945 has shown activity in various cancer cell lines, its effects on the critical BCSC population are not well-documented. Furthermore, the highly selective CK2 inhibitor SGC-CK2-1 has been reported to not elicit an antiproliferative phenotype in the cancer cell lines tested, a critical and fundamental difference [3].

TNBC Antiproliferative Cancer Stem Cells

In Vivo Efficacy in Orthotopic TNBC Xenograft Model

In an orthotopic TNBC xenograft model (MDA-MB-231 cells implanted into mammary fat pads of athymic nude mice), treatment with ON 108600 at 50 mg/kg and 100 mg/kg (q2D schedule) resulted in significant tumor growth inhibition [1]. Specifically, a ~60% tumor growth inhibition was observed in a separate highly aggressive orthotopic TNBC model [2]. CX-4945 (Silmitasertib) has also demonstrated antitumor efficacy in various preclinical models, but its effect in a comparable orthotopic TNBC model with a focus on BCSCs is not the primary reported data [3].

In Vivo Efficacy Xenograft TNBC

Overcoming Paclitaxel Resistance in TNBC Cell Lines

ON 108600 potently inhibits the stem cell activity and self-renewal ability of CD44high CD24-/low tumor-initiating cells (T-ICs), which are enriched in paclitaxel (PTX)-resistant TNBC [1][2]. In PTX-resistant MDA-MB-231 and BT-20 TNBC cell lines, which exhibited an approximate 1000-fold increase in resistance to PTX compared to parental cells, ON 108600 retained its inhibitory effect [1]. This is a critical differentiation point, as many standard chemotherapies and targeted agents fail in this context. While CX-4945 has been shown to synergize with other chemotherapies in some models, its specific ability to overcome PTX resistance in TNBC by targeting the BCSC population is not a primary characteristic, and is less documented than for ON 108600 [3].

Chemotherapy Resistance Paclitaxel TNBC

Induction of G2/M Arrest and Mitotic Catastrophe via Tubulin Polymerization Inhibition

ON 108600 induces a G2/M cell cycle arrest and apoptosis in TNBC cells and organoids [1]. A key mechanism underlying this effect is its ability to inhibit tubulin polymerization and cause abnormal mitosis, a feature not shared by other CK2 inhibitors like CX-4945 or SGC-CK2-1 [1]. This off-target activity contributes to its unique mechanism of cell death induction. For instance, treatment of HeLa cells with ON 108600 leads to abnormal mitosis [1]. Neither CX-4945 nor SGC-CK2-1 has been reported to possess this tubulin-targeting activity [2].

Cell Cycle Arrest Tubulin Polymerization Mitotic Catastrophe

Synergistic Suppression of Chemotherapy-Resistant PDX Tumor Growth in Combination with Paclitaxel

In patient-derived xenograft (PDX) models of chemotherapy-resistant TNBC (CTG1883 and CTG2397), ON 108600 (100 mg/kg q2D) as a single agent significantly suppressed tumor growth [1]. Crucially, the combination of ON 108600 with paclitaxel (10 mg/kg q4D) resulted in a near-complete suppression of tumor growth in both PDX models, an effect that was synergistic [1]. In contrast, paclitaxel alone had only a moderate or minimal inhibitory effect on tumor growth in the CTG1883 and CTG2397 models, respectively [1]. While CX-4945 has shown synergy with other agents in various models, this specific and robust synergy with paclitaxel in clinically relevant, chemotherapy-resistant TNBC PDX models is a key differentiator for ON 108600.

PDX Model Combination Therapy Chemotherapy Resistance

Target Research and Development Applications for ON 108600 in Oncology and Chemical Biology


Investigating Cancer Stem Cell (CSC) Biology in Triple-Negative Breast Cancer

Use ON 108600 to study the role of the CK2/TNIK/DYRK1 signaling axis in maintaining the CD44high/CD24-/low breast cancer stem cell (BCSC) population. Its potent inhibition of BCSC self-renewal and clonogenic survival makes it an ideal tool for elucidating mechanisms of CSC-driven tumor initiation, progression, and therapy resistance [1].

Elucidating Mechanisms of Paclitaxel Resistance and Developing Combination Therapies

Employ ON 108600 in both in vitro and in vivo models of paclitaxel-resistant TNBC. Its demonstrated ability to overcome PTX resistance and synergize with paclitaxel in chemotherapy-resistant PDX models provides a robust platform for pre-clinical evaluation of combination strategies to treat relapsed and metastatic disease [2].

Studying Polypharmacology and Mitotic Catastrophe in Cancer Cells

Utilize ON 108600 as a multi-kinase inhibitor to probe the functional consequences of simultaneous CK2, TNIK, and DYRK1 inhibition. Its unique secondary activity as a tubulin polymerization inhibitor allows researchers to dissect the interplay between kinase signaling, cell cycle regulation (G2/M arrest), and mitotic catastrophe in cancer cells .

In Vivo Efficacy Studies in Orthotopic and PDX Models of TNBC

Leverage the established in vivo dosing and efficacy data for ON 108600 in orthotopic and patient-derived xenograft (PDX) models of TNBC. The compound's favorable toxicity profile at efficacious doses (e.g., 100 mg/kg q2D) and its ability to suppress metastatic growth make it suitable for advanced pre-clinical therapeutic studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for ON 108600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.